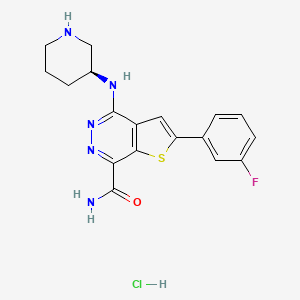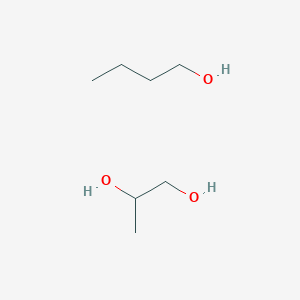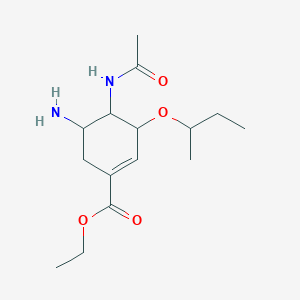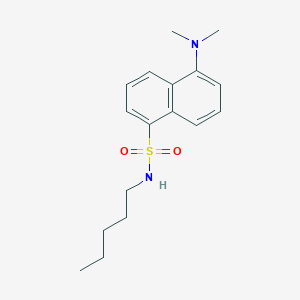
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. The compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol .
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process .
Chemical Reactions Analysis
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light and re-emits it at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies .
Comparison with Similar Compounds
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- can be compared with other similar compounds like:
Dansyl chloride: Another fluorescent compound used for labeling amines.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its high fluorescence quantum yield and stability.
The uniqueness of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- lies in its specific fluorescent properties and its ability to act as a probe in various scientific applications .
Properties
CAS No. |
94118-83-9 |
|---|---|
Molecular Formula |
C17H24N2O2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-(dimethylamino)-N-pentylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-4-5-6-13-18-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)19(2)3/h7-12,18H,4-6,13H2,1-3H3 |
InChI Key |
ZDHAVCNXGMRMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


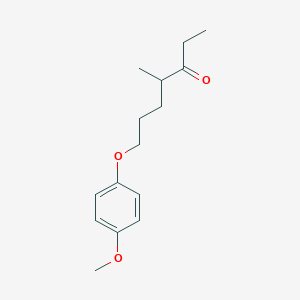
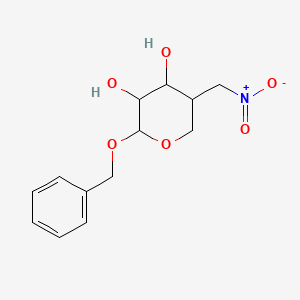
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
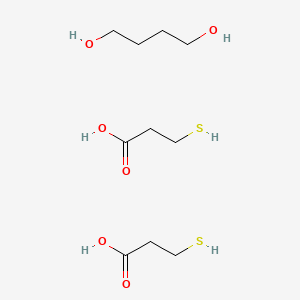
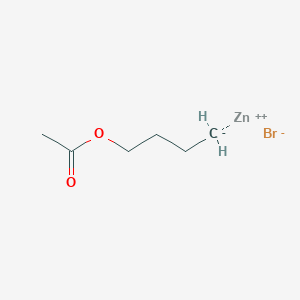
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)
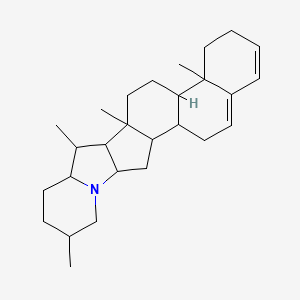
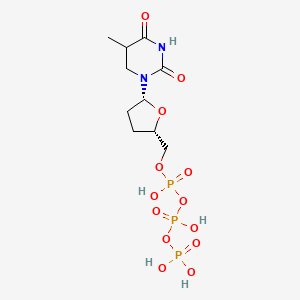
![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
